2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518654
InChI: InChI=1S/C11H11ClF2O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C
Molecular Formula: C11H11ClF2O
Molecular Weight: 232.65 g/mol

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone

CAS No.:

Cat. No.: VC13518654

Molecular Formula: C11H11ClF2O

Molecular Weight: 232.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone -

Specification

Molecular Formula C11H11ClF2O
Molecular Weight 232.65 g/mol
IUPAC Name 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
Standard InChI InChI=1S/C11H11ClF2O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3
Standard InChI Key LHZAPTUEBZCQKU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C
Canonical SMILES CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C

Introduction

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is a synthetic organic compound with a molecular formula of C₁₁H₁₁ClF₂O and a molecular weight of approximately 232.65 g/mol. This compound features a chloro and difluoro substituent on the carbon adjacent to a ketone functional group, which is connected to a phenyl ring further substituted with three methyl groups at the 2, 4, and 5 positions. The unique structural characteristics of this compound influence its chemical reactivity and potential biological activity.

Synthesis Methods

The synthesis of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using reactions that involve the formation of the ketone group and the introduction of halogen substituents.

Structural Similarities and Comparable Compounds

Several compounds share structural similarities with 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone. These include:

Compound NameMolecular FormulaKey Features
2-Chloro-1-(2,4,6-trimethylphenyl)ethanoneC₁₁H₁₃ClOContains a chloro group and three methyl substituents on the phenyl ring
1-(2,4,5-trimethylphenyl)ethanoneC₁₁H₁₄OLacks halogen substituents but has a similar phenyl structure
2-Chloro-1-(3-fluorophenyl)ethanoneC₈H₆ClFOContains a chloro group and fluorine on the phenyl ring

Potential Applications

While specific applications of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone are not extensively documented, compounds with similar structures often find use in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of halogen substituents and a ketone group can contribute to biological activity and chemical reactivity, making them candidates for further research.

Research Findings and Future Directions

Further studies are necessary to elucidate the specific biological effects and potential applications of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone. Research in this area could involve investigating its reactivity in various chemical reactions and assessing its biological activity through in vitro or in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator